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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045

Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of group A, C, and G
Streptococci.[1] In cell biology research, SLO is a powerful tool used to transiently and
reversibly permeabilize the plasma membrane of eukaryotic cells.[2][3] The toxin binds to
cholesterol in the cell membrane, where it oligomerizes to form large pores.[4][5][6] This
process allows for the controlled introduction of otherwise membrane-impermeable molecules,
such as fluorescent probes, antibodies, or therapeutic proteins, into the cytoplasm.[3][7][8] The
pores, which can be up to 30 nm in diameter, are large enough to allow passage of
macromolecules up to approximately 100-150 kDa.[2][3][9] A key advantage of this technique is
that the permeabilization is reversible; cells can repair the SLO-induced pores through a native,
calcium-dependent membrane resealing process, allowing for the study of introduced
molecules in viable, functioning cells.[10][11][12]

Mechanism of Action and Cellular Repair

The process begins with SLO monomers binding to cholesterol on the plasma membrane.[4][6]
Following binding, the monomers oligomerize, inserting into the membrane to form large -
barrel pores.[13] This initial permeabilization step is typically performed in a calcium-free buffer
to prevent premature resealing.[2][14]

Cellular repair of these pores is an active, physiological process. The influx of extracellular
calcium through the SLO pores acts as a trigger for a rapid membrane repair mechanism.[10]
[11][15] This process involves the exocytosis of lysosomes and an endocytic pathway that
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removes the SLO-containing pores from the plasma membrane, effectively resealing the cell.
[10][11][16] Resealed cells can remain viable for days, retaining their ability to proliferate and
perform essential cellular functions like endocytosis.[2][3]

Key Experimental Considerations

Successful reversible permeabilization with SLO requires careful optimization of several
parameters:

e SLO Concentration: The optimal SLO concentration is highly dependent on the cell type, cell
density, and the specific batch of SLO.[2][7] It is critical to perform a titration experiment to
determine the lowest concentration that achieves a high permeabilization efficiency (typically
>60-80%) while maintaining high cell viability (ideally >85%).[2][17]

» Cell Type and Density: Different cell lines exhibit varying sensitivity to SLO, likely due to
differences in membrane cholesterol content.[7] Weakly adherent cells may detach during
the wash steps, and higher cell confluency generally requires higher SLO concentrations.[7]

o Temperature and Incubation Time: SLO binding is often performed at a low temperature (on
ice) to allow the toxin to bind to the membrane without forming pores, followed by a brief
incubation at 37°C to induce pore formation.[6][9][18] Incubation times for both
permeabilization and resealing must be optimized.[9][17]

» Buffer Composition: Permeabilization is conducted in a calcium-free buffer to allow pore
formation, while resealing is initiated by adding a calcium-containing buffer.[2][14]

Summary of Quantitative Data

The following tables summarize typical experimental parameters and outcomes for reversible
permeabilization using SLO, compiled from various studies.

Table 1: SLO Concentration and Permeabilization Efficiency
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Incubation
SLO . e
] Time Permeabilizati
Cell Type Concentration L o Reference(s)
(Permeabilizati  on Efficiency
Range
on)
HelLa Cells 0.1-0.4 pg/mL 5 - 10 minutes ~70% - 90% [91[18]
THP-1 Cells 20 - 100 ng/mL 10 minutes 80% - 95% [2][14]
Primary Mouse T~ Titration required 15 - 30 minutes > 85% [17]
Various Titration required 10 - 15 minutes 60% - 80% [2]
Table 2: Post-Resealing Cell Viability and Recovery
SLO
. Recovery Cell Reference(s
Cell Type Concentrati ) o Notes
Time Viability )
on
Viability
) assessed by
] Optimal (low )
Various dose) 2 - 4 hours > 85% - 90% dye exclusion  [7][17]
ose
(e.g., Trypan
Blue, PI).
Majority of
Primary ) permeabilize
Optimal 4 hours > 85% [17]
Mouse T d cells reseal
completely.
Viability
up to ~65 -
CHO Cells Ui Not specified > 90% assessed by [19]
m
MTT assay.
Assessed by
~63% propidium
THP-1 Cells 20 ng/mL 2 hours o [14]
resealed iodide
exclusion.
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Protocols for Reversible Permeabilization with SLO

Critical Reagents and Buffers

Streptolysin O (SLO): Purchase from a commercial source (e.g., Sigma-Aldrich S5265).
Reconstitute as per the manufacturer's instructions, aliquot, and store at -80°C.[1][7]

Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine) or 10 mM DTT (Dithiothreitol).
[7][18]

Permeabilization Buffer (Ca2+-free): Hanks' Balanced Salt Solution (HBSS) without
Caz*/Mg?*, or Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2*/Mg?*.[2][7]

Resealing/Recovery Buffer: Complete cell culture medium (e.g., DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and containing standard physiological Ca2* concentrations
(~1-2 mM).[7][14]

Wash Buffer: DPBS with 1 mM MgClz or a similar physiological buffer.[7]
Permeabilization Indicator: Propidium lodide (PI) or DAPI for assessing permeabilization.

Molecule for Delivery: The desired protein, antibody, or probe dissolved in permeabilization
buffer.

Il. Experimental Workflow Diagram
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Experimental Workflow for Reversible Permeabilization
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Caption: Workflow for SLO-mediated reversible permeabilization.
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lll. Protocol 1: Titration of SLO Concentration

This protocol must be performed for each new cell line or new batch of SLO to find the optimal
concentration.

o Cell Preparation: Plate adherent cells in an 8-well chamber slide or a 96-well plate to reach
~75% confluency on the day of the experiment.[7] For suspension cells, prepare an
equivalent number of cells.

e SLO Activation: Thaw an aliquot of SLO and a reducing agent (e.g., TCEP). Add the reducing
agent to the SLO stock (e.g., 0.2 uL of 0.5 M TCEP to 10 pL of SLO stock) and incubate for
20 minutes at 37°C.[7]

e Prepare Dilutions: Create a serial dilution of the activated SLO in permeabilization buffer. A
typical starting range for titration is 0, 25, 50, 75, 100, 150, and 200 U/mL.[7]

e Permeabilization:
o Wash the cells three times with warm (37°C) Caz*-free DPBS.[7]
o Add 100 pL of each SLO dilution to the respective wells.
o Incubate at 37°C in a 5% CO2 incubator for 10-15 minutes.[2][14]
o Assess Permeabilization:
o Add a membrane-impermeant dye like Propidium lodide (PI) to the wells.
o Observe immediately using a fluorescence microscope or analyze by flow cytometry.[2]

o Determine Optimal Concentration: The ideal concentration is the lowest one that
permeabilizes >50-80% of the cells while causing minimal morphological changes or cell
death (<10%).[2][7]

IV. Protocol 2: Reversible Permeabilization and Molecule
Delivery

» Preparation:
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o Prepare cells as in the titration protocol. Grow adherent cells to ~75% confluency.[7]
o Activate SLO with a reducing agent as described above.[7]

o Dilute the activated SLO to the pre-determined optimal concentration in Caz*-free
permeabilization buffer.

o Prepare your molecule of interest (e.g., a fluorescently labeled antibody) in a separate
aliquot of permeabilization buffer.

Permeabilization:

o Completely remove the culture medium and wash the cells three times with warm (37°C)
Ca?*-free DPBS.[7]

o Add the diluted SLO solution to the cells, ensuring the cell monolayer is fully covered.
o Incubate for 5-10 minutes at 37°C in a 5% COz2 incubator.[7]

Molecule Loading:

o Gently remove the SLO solution.

o Wash the cells three times with a wash buffer (e.g., DPBS with 1 mM MgClz2).[7]

o Add the solution containing your molecule of interest to the permeabilized cells.

o Incubate for 5 minutes on ice to allow for diffusion into the cytosol.[7]

Resealing and Recovery:

o Discard the molecule solution.

o Wash the cells three times with a wash buffer to remove any unloaded molecules.[7]

o Add warm (37°C) resealing/recovery buffer (e.g., complete culture medium containing
Caz* and FBS).[7][14]
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o Incubate the cells for at least 20-30 minutes (or up to 4 hours for full recovery) in a 37°C,
5% COz2 incubator to allow for membrane resealing.[7][17]

o Downstream Analysis: After the recovery period, the cells are viable and ready for
downstream applications, such as live-cell imaging, flow cytometry, or functional assays.

V. Signaling Pathway Diagram: SLO Pore Formation and
Membrane Repair

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8377589/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

SLO Action and Ca?*-Dependent Membrane Repair

Membrane Cholesterol

Binds to

SLO Monomers

Binding

Oligomerization &
Pore Formation

SLO Pore

(=30 nm)

Enables

Caz* Influx

Triggers

Triggers

Lysosome Exocytosis Endocytosis of Pore

Contributes to Removes lesion

Membrane Resealing Pore Degradation

Click to download full resolution via product page

Caption: SLO mechanism and the cellular membrane repair pathway.
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[https://www.benchchem.com/product/b1611045#step-by-step-guide-for-reversible-
permeabilization-with-slo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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